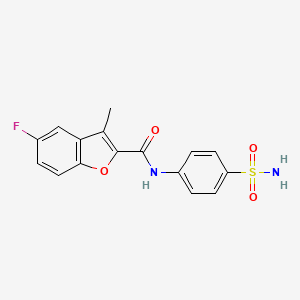![molecular formula C13H17N5 B12133673 N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine CAS No. 537666-91-4](/img/structure/B12133673.png)
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]-: is a chemical compound with the molecular formula C11H13N5. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. This compound is known for its unique structure, which includes a cyclohexenyl group attached to the purine ring, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- typically involves the reaction of purine derivatives with cyclohexenyl ethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include hydroxylated derivatives, cyclohexyl-substituted compounds, and various substituted purine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and the binding properties of nucleic acid-binding proteins .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of a cyclohexenyl group, which affects its chemical reactivity and biological activity.
9H-Purin-6-amine, 2-chloro-9-(2-cyclohexen-1-yl):
N,N-Dimethyl-9H-purin-6-amine: This compound has dimethyl groups attached to the amino group, which can influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 9H-Purin-6-amine, N-[2-(1-cyclohexen-1-yl)ethyl]- lies in its cyclohexenyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and the potential for diverse applications in various fields of research .
Propiedades
Número CAS |
537666-91-4 |
|---|---|
Fórmula molecular |
C13H17N5 |
Peso molecular |
243.31 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-2-4-10(5-3-1)6-7-14-12-11-13(16-8-15-11)18-9-17-12/h4,8-9H,1-3,5-7H2,(H2,14,15,16,17,18) |
Clave InChI |
OVGHJPRBXUWKNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline](/img/structure/B12133591.png)
![3-(2,4-Dichlorophenyl)-5-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133594.png)
![(5Z)-2-(4-fluorophenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133599.png)
![2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12133602.png)
![N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133603.png)
![N-(3-fluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12133606.png)
![(5Z)-5-(4-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133611.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133617.png)
![N,2-dimethyl-6-phenyl-N-[2-(pyridin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133619.png)
![N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B12133627.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12133630.png)

![6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B12133650.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12133658.png)
